molecular formula C10H12O2 B8621099 3-Cyclobutoxy-phenol

3-Cyclobutoxy-phenol

Cat. No. B8621099
M. Wt: 164.20 g/mol
InChI Key: JBQACAIIZCJNSX-UHFFFAOYSA-N
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Patent
US06949573B2

Procedure details

Acetic acid 3-cyclobutoxy-phenyl ester (340 mg, 1.65 mmol) was dissolved in methanol (6 ml) and 1 M sodium hydroxide solution (2 ml, 2 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours and then was acidified with 2 M hydrochloric acid. The reaction mixture was extracted with ethyl acetate and the organic solution was dried over magnesium sulphate and concentrated in-vacuo to give 3-cyclobutoxy-phenol (300 mg).
Name
Acetic acid 3-cyclobutoxy-phenyl ester
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:5][C:6]2[CH:7]=[C:8]([O:12]C(=O)C)[CH:9]=[CH:10][CH:11]=2)[CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl>CO>[CH:1]1([O:5][C:6]2[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=2)[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Acetic acid 3-cyclobutoxy-phenyl ester
Quantity
340 mg
Type
reactant
Smiles
C1(CCC1)OC=1C=C(C=CC1)OC(C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCC1)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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